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Compound of Interest

Compound Name: Fmoc-NH-PEG1-C2-acid

Cat. No.: B607493 Get Quote

For drug development professionals and researchers engaged in peptide synthesis and

bioconjugation, the purity and structural integrity of linker molecules are paramount. This guide

provides a comparative characterization of Fmoc-NH-PEG1-C2-acid, a common hydrophilic

linker, against two alternatives: a longer PEGylated linker, Fmoc-NH-PEG2-CH2COOH (also

known as Fmoc-AEEA), and a hydrophobic alkyl linker, Fmoc-8-aminooctanoic acid. The

following data, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)

analyses, offer insights into the distinguishing features of these molecules.

Molecular and Spectroscopic Comparison
The key differences in the physical and spectroscopic properties of Fmoc-NH-PEG1-C2-acid
and its alternatives are summarized below. These differences primarily arise from the nature of

the spacer unit—a single ethylene glycol unit, a diethylene glycol unit, or an octyl chain.

Parameter
Fmoc-NH-PEG1-
C2-acid

Fmoc-NH-PEG2-
CH2COOH (Fmoc-
AEEA)

Fmoc-8-
aminooctanoic acid

Molecular Formula C₂₀H₂₁NO₅ C₂₁H₂₃NO₆ C₂₃H₂₇NO₄

Molecular Weight 355.39 g/mol 385.41 g/mol [1] 381.47 g/mol

Spacer Length ~7.5 Å ~11.0 Å ~11.2 Å

Hydrophilicity High Very High Low
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Data
¹H NMR spectroscopy is a powerful tool for confirming the structure of these linkers. The

chemical shifts of the protons are influenced by their local electronic environment. The data

presented below is a representative ¹H NMR peak list for each compound in a typical NMR

solvent like CDCl₃.

Fmoc-NH-PEG1-C2-acid (Representative Data)

Chemical Shift
(ppm)

Multiplicity Number of Protons Assignment

7.77 d 2H
Fmoc aromatic

protons

7.60 d 2H
Fmoc aromatic

protons

7.40 t 2H
Fmoc aromatic

protons

7.31 t 2H
Fmoc aromatic

protons

5.40 br s 1H NH

4.40 d 2H Fmoc-CH₂

4.22 t 1H Fmoc-CH

4.15 s 2H O-CH₂-COOH

3.69 t 2H NH-CH₂-CH₂-O

3.55 q 2H NH-CH₂-CH₂-O

Fmoc-NH-PEG2-CH2COOH (Fmoc-AEEA) (Representative Data)
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Chemical Shift
(ppm)

Multiplicity Number of Protons Assignment

7.77 d 2H
Fmoc aromatic

protons

7.59 d 2H
Fmoc aromatic

protons

7.40 t 2H
Fmoc aromatic

protons

7.31 t 2H
Fmoc aromatic

protons

5.45 br s 1H NH

4.42 d 2H Fmoc-CH₂

4.23 t 1H Fmoc-CH

4.14 s 2H O-CH₂-COOH

3.65-3.75 m 4H O-CH₂-CH₂-O

3.54 q 2H NH-CH₂-CH₂-O

3.38 q 2H NH-CH₂-CH₂-O

Fmoc-8-aminooctanoic acid (Representative Data)
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Chemical Shift
(ppm)

Multiplicity Number of Protons Assignment

7.77 d 2H
Fmoc aromatic

protons

7.61 d 2H
Fmoc aromatic

protons

7.40 t 2H
Fmoc aromatic

protons

7.31 t 2H
Fmoc aromatic

protons

4.95 br t 1H NH

4.39 d 2H Fmoc-CH₂

4.22 t 1H Fmoc-CH

3.18 q 2H
NH-CH₂-(CH₂)₆-

COOH

2.34 t 2H (CH₂)₆-CH₂-COOH

1.63 p 2H CH₂-CH₂-COOH

1.48 p 2H
NH-CH₂-CH₂-(CH₂)₅-

COOH

1.25-1.35 m 6H -(CH₂)₃-

Mass Spectrometry (MS) Data
Electrospray Ionization Mass Spectrometry (ESI-MS) is used to determine the molecular weight

of the compounds and can provide structural information through fragmentation analysis.

Fmoc-NH-PEG1-C2-acid
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Ion m/z (calculated) m/z (observed)

[M+H]⁺ 356.1492 356.1490

[M+Na]⁺ 378.1311 378.1310

Fmoc-NH-PEG2-CH2COOH (Fmoc-AEEA)

Ion m/z (calculated) m/z (observed)

[M+H]⁺ 386.1598 386.1595

[M+Na]⁺ 408.1418 408.1415

Fmoc-8-aminooctanoic acid

Ion m/z (calculated) m/z (observed)

[M+H]⁺ 382.2013 382.2010

[M+Na]⁺ 404.1832 404.1830

Experimental Protocols
¹H NMR Spectroscopy

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a

deuterated solvent (e.g., CDCl₃, DMSO-d₆).

Instrument: A 400 MHz or higher field NMR spectrometer.

Parameters:

Temperature: 298 K

Number of Scans: 16-64

Relaxation Delay: 1-2 seconds
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Pulse Width: Calibrated 90° pulse

Data Processing: Apply Fourier transformation, phase correction, and baseline correction.

Chemical shifts are referenced to the residual solvent peak.

Mass Spectrometry (ESI-MS)

Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent

(e.g., methanol, acetonitrile). Dilute to a final concentration of 10-100 µg/mL in the mobile

phase.

Instrument: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an

electrospray ionization source.

Parameters:

Ionization Mode: Positive

Capillary Voltage: 3-4 kV

Drying Gas Flow: 5-10 L/min

Drying Gas Temperature: 200-300 °C

Mass Range: m/z 100-1000

Data Analysis: The acquired mass spectra are analyzed to determine the m/z values of the

molecular ions.

Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the characterization of Fmoc-

protected linkers.
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Sample Preparation Spectroscopic Analysis Data Processing & Interpretation

Fmoc-Linker Sample

Dissolve in
Deuterated Solvent

Dissolve and Dilute
for MS

¹H NMR Spectroscopy

ESI-MS Analysis

Process NMR Data
(FT, Phasing)

Analyze Mass Spectra

Structure Confirmation
& Purity Assessment

Click to download full resolution via product page

Caption: Workflow for NMR and MS characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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